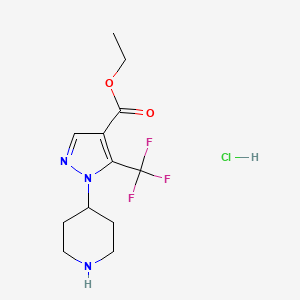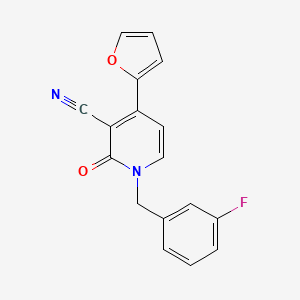
(4-Bromo-3-metilpiridin-2-IL)metanol
Descripción general
Descripción
(4-Bromo-3-methylpyridin-2-YL)methanol is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the fourth position, a methyl group at the third position, and a hydroxymethyl group at the second position of the pyridine ring
Aplicaciones Científicas De Investigación
(4-Bromo-3-methylpyridin-2-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylpyridin-2-YL)methanol typically involves the bromination of 3-methylpyridine followed by a hydroxymethylation reaction. One common method is the bromination of 3-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-3-methylpyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield (4-Bromo-3-methylpyridin-2-YL)methanol .
Industrial Production Methods: In an industrial setting, the production of (4-Bromo-3-methylpyridin-2-YL)methanol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The bromination and hydroxymethylation reactions are optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: (4-Bromo-3-methylpyridin-2-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products:
Oxidation: 4-Bromo-3-methylpyridine-2-carboxylic acid.
Reduction: 4-Bromo-3-methylpyridin-2-ylmethanol.
Substitution: 4-Methoxy-3-methylpyridine or 4-Cyano-3-methylpyridine.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-methylpyridin-2-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in binding to the active sites of these targets, influencing the compound’s efficacy and selectivity .
Comparación Con Compuestos Similares
- (4-Bromo-2-methylpyridin-3-yl)methanol
- (4-Bromo-5-methylpyridin-2-yl)methanol
- (4-Chloro-3-methylpyridin-2-yl)methanol
Comparison: (4-Bromo-3-methylpyridin-2-YL)methanol is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .
Propiedades
IUPAC Name |
(4-bromo-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKRJUOSVKZULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)



methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)

![(2E)-3-{2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B2527823.png)
![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2527824.png)



![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)

